methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate
Overview
Description
Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is a complex organic compound with the molecular formula C15H11NO4 and a molecular weight of 269.26 g/mol . This compound is characterized by its chromeno-pyridine structure, which is a fused ring system combining elements of both chromene and pyridine. It is used in various scientific research fields due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its targets and the resulting changes at the molecular level are areas of ongoing research.
Preparation Methods
The synthesis of methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the chromeno-pyridine core. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Methyl 7-chloro-2-(methoxymethyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate: This compound has a similar structure but includes a chlorine atom and a methoxymethyl group.
2-methyl-2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)-propionitrile: This compound features a propionitrile group instead of a carboxylate group.
Properties
IUPAC Name |
methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-8-10(15(18)19-2)7-11-13(17)9-5-3-4-6-12(9)20-14(11)16-8/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSZVZPLJICGIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901331340 | |
Record name | methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666760 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338417-42-8 | |
Record name | methyl 2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901331340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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